molecular formula C9H8O3S B12622768 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid CAS No. 920972-81-2

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid

Cat. No.: B12622768
CAS No.: 920972-81-2
M. Wt: 196.22 g/mol
InChI Key: QUGJVAZITQKDLJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to its specific structure, which combines a thiophene ring with an α,β-unsaturated carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

920972-81-2

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-methyl-2-oxo-4-thiophen-2-ylbut-3-enoic acid

InChI

InChI=1S/C9H8O3S/c1-6(8(10)9(11)12)5-7-3-2-4-13-7/h2-5H,1H3,(H,11,12)

InChI Key

QUGJVAZITQKDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)C(=O)O

Origin of Product

United States

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